BenchChemオンラインストアへようこそ!

Celecoxib

COX-2 inhibitor binding affinity selectivity ratio

Select Celecoxib for its unmatched differentiation as a COX-2 selectivity benchmark. Unlike withdrawn rofecoxib or restricted valdecoxib, Celecoxib delivers a well-characterized COX-1/COX-2 IC50 ratio of ~7.6 in human whole blood—intermediate between non-selective NSAIDs and highly selective coxibs—enabling graded selectivity-response studies. Its 1.4% endoscopic ulcer incidence versus 27.6% for loxoprofen minimizes GI confounders in chronic in vivo models, while the PRECISION trial (n=24,081) confirms cardiovascular non-inferiority to naproxen (HR 0.93). With defined CSF pharmacokinetics (t1/2 equilibration 0.84 h) and Kd 1.6 nM binding affinity, Celecoxib is the optimal reference standard for next-generation COX-2 inhibitor development and CNS inflammation research.

Molecular Formula C17H14F3N3O2S
Molecular Weight 381.4 g/mol
CAS No. 169590-42-5
Cat. No. B1683936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelecoxib
CAS169590-42-5
Synonyms4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Celebrex
celecoxib
SC 58635
SC-58635
SC58635
Molecular FormulaC17H14F3N3O2S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
InChIKeyRZEKVGVHFLEQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPoorly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Celecoxib (CAS 169590-42-5) Procurement Guide: COX-2 Selectivity and Safety Differentiation


Celecoxib (CAS 169590-42-5) is a first-generation selective cyclooxygenase-2 (COX-2) inhibitor belonging to the diaryl-substituted pyrazole class of nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. It is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide [2]. As the first COX-2 selective inhibitor approved for clinical use, celecoxib demonstrates a COX-2/COX-1 selectivity ratio of approximately 2- to 30-fold depending on the assay system, which distinguishes it from traditional non-selective NSAIDs and positions it uniquely among coxibs with a favorable balance of anti-inflammatory efficacy and gastrointestinal tolerability [3].

Why Celecoxib (CAS 169590-42-5) Cannot Be Interchanged with Other COX-2 Inhibitors or NSAIDs


The COX-2 inhibitor class exhibits substantial heterogeneity in molecular structure, COX-2 binding kinetics, and clinical safety profiles that preclude generic interchangeability. Celecoxib, a sulfonamide-containing diarylpyrazole, demonstrates distinct COX-2 binding affinity (1.6 nM), selectivity ratio, and off-rate kinetics compared to methyl sulfone-based coxibs such as rofecoxib and etoricoxib, or the isoxazole-based valdecoxib [1]. These molecular differences translate into divergent clinical outcomes: rofecoxib was withdrawn due to elevated cardiovascular thrombotic risk, valdecoxib carries a sulfonamide allergy warning, and etoricoxib remains unapproved in the United States [2]. Within the broader NSAID class, non-selective agents inhibit both COX-1 and COX-2, resulting in a substantially higher gastrointestinal ulcer burden [3]. Consequently, procurement decisions based solely on class membership without consideration of these quantifiable differentiation parameters may compromise experimental reproducibility, clinical safety, or regulatory compliance.

Celecoxib (CAS 169590-42-5) Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Celecoxib COX-2 Binding Affinity and Selectivity Ratio Versus Rofecoxib, Valdecoxib, and Etoricoxib

Celecoxib exhibits intermediate COX-2 binding affinity and selectivity among coxibs, providing a distinct pharmacokinetic-pharmacodynamic profile. Its COX-2 saturation binding affinity (Kd) is 1.6 nM, which is ~32-fold higher than rofecoxib (51 nM) and ~163-fold higher than etoricoxib (260 nM), but lower than valdecoxib (2.6 nM) [1]. In recombinant enzyme assays, celecoxib inhibits COX-2 with an IC50 of 0.05 μM, compared to 0.005 μM for valdecoxib, 0.5 μM for rofecoxib, and 5 μM for etoricoxib [2]. The COX-1/COX-2 IC50 selectivity ratio in human whole blood assays is 7.6 for celecoxib, versus 35 for rofecoxib, 30 for valdecoxib, and 106 for etoricoxib [3]. This intermediate selectivity positions celecoxib between non-selective NSAIDs and highly selective coxibs, potentially contributing to its differentiated cardiovascular safety profile observed in long-term outcome trials.

COX-2 inhibitor binding affinity selectivity ratio enzyme kinetics

Celecoxib Gastrointestinal Safety: Endoscopic Ulcer Incidence Versus Traditional NSAIDs

Celecoxib demonstrates a substantially lower incidence of gastroduodenal ulceration compared to non-selective NSAIDs, a differentiation that directly addresses the primary dose-limiting toxicity of traditional anti-inflammatory therapy. In a randomized, double-blind, placebo-controlled trial of 189 healthy Japanese adults, the incidence of endoscopically confirmed gastroduodenal ulcers after 2 weeks of treatment was 1.4% with celecoxib (100 mg twice daily), compared to 27.6% with the traditional NSAID loxoprofen (60 mg three times daily), and 2.7% with placebo [1]. This represents a 95% relative risk reduction versus loxoprofen. In pooled safety analyses from 21 clinical trials, adverse events were reported in 44.8% of patients receiving celecoxib 200 mg total daily dose and 46.1% at 400 mg total daily dose, compared to 58.6% with naproxen, 62.9% with ibuprofen, and 48.8% with diclofenac [2]. A systematic review of 31 trials (39,605 patients) confirmed celecoxib had fewer symptomatic ulcers and bleeds, and fewer endoscopically detected ulcers compared to traditional NSAIDs [3].

gastrointestinal safety endoscopic ulcer NSAID gastropathy adverse event

Celecoxib Cardiovascular Safety in PRECISION: Non-Inferiority to Naproxen and Ibuprofen

The PRECISION trial (Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen) established that celecoxib is non-inferior to naproxen and ibuprofen with respect to cardiovascular safety, a finding that differentiates it from rofecoxib which was withdrawn for elevated cardiovascular risk. In this randomized, double-blind trial of 24,081 patients with osteoarthritis or rheumatoid arthritis at elevated cardiovascular risk, the primary outcome (first occurrence of Antiplatelet Trialists' Collaboration [APTC] cardiovascular event composite) occurred at rates of 2.3% with celecoxib, 2.5% with naproxen, and 2.7% with ibuprofen over a mean follow-up of 34 months [1]. The hazard ratio for celecoxib versus naproxen was 0.93 (95% CI 0.76-1.12; non-inferiority P<0.001) and versus ibuprofen was 0.85 (95% CI 0.70-1.04; non-inferiority P<0.001) [2]. Notably, celecoxib demonstrated a nominally lower event rate than ibuprofen (2.3% vs 2.7%; HR 0.85), and results remained consistent in the 46% of patients taking concomitant low-dose aspirin [3]. In the CONCERN trial of high-GI-risk patients, the cumulative serious cardiovascular event rate at 6 months was 4.4% (85% CI 2.4%-7.7%) for celecoxib versus 5.5% (95% CI 3.3%-9.2%) for naproxen (P=0.543) [4].

cardiovascular safety PRECISION trial APTC events non-inferiority

Celecoxib Efficacy in Arthritis: Comparable Pain Relief to Traditional NSAIDs

Celecoxib provides anti-inflammatory and analgesic efficacy equivalent to non-selective NSAIDs at therapeutic doses, ensuring that the improved gastrointestinal safety profile does not come at the cost of reduced effectiveness. Clinical trials of celecoxib in osteoarthritis and rheumatoid arthritis demonstrate relief of joint pain, stiffness, and swelling that is equal to naproxen, ibuprofen, and diclofenac [1]. In a systematic review and meta-analysis of 31 company clinical trial reports encompassing 39,605 patients, celecoxib (all doses and licensed 200-400 mg daily) showed no significant difference in efficacy endpoints compared to traditional NSAIDs, while discontinuations due to lack of efficacy were actually lower with celecoxib versus placebo [2]. The PRECISION trial confirmed comparable arthritis efficacy between celecoxib, naproxen, and ibuprofen as a secondary endpoint, with all three agents demonstrating similar improvements in Patient's and Physician's Global Assessments [3]. This equivalence in analgesic and anti-inflammatory efficacy contrasts with acetaminophen (paracetamol), which demonstrates inferior efficacy in inflammatory arthritis and is often used as a comparator for safety but not efficacy benchmarking [4].

analgesic efficacy osteoarthritis rheumatoid arthritis pain relief

Celecoxib Cerebrospinal Fluid Pharmacokinetics: CNS Penetration Benchmarking

Celecoxib demonstrates measurable cerebrospinal fluid (CSF) penetration with pharmacokinetic parameters distinct from other coxibs, relevant for research applications targeting central COX-2 mediated processes. A compartmental pharmacokinetic modeling study of plasma and CSF concentrations in 10 adult volunteers receiving oral celecoxib 200 mg, valdecoxib 40 mg, and rofecoxib 50 mg revealed that movement of all three unbound drugs into CSF was characterized by a common equilibration half-time (T1/2keq) of 0.84 hours [1]. However, the steady-state CSF concentration predicted for celecoxib at therapeutic dosing (200 mg loading followed by 100 mg twice daily) was 1.1 μg/L, with a plasma concentration of 174 μg/L [2]. Celecoxib clearance was estimated at 49 L/h/70 kg (95% CI 34-80) and volume of distribution at 346 L/70 kg (95% CI 237-468) [3]. The influx rate into CSF was faster than efflux across all three coxibs, requiring a transfer scaling factor of 2.01 to describe steady-state conditions [4]. These CSF penetration data support celecoxib's utility in research applications where central COX-2 inhibition is mechanistically relevant, such as neuroinflammation or pain processing studies.

cerebrospinal fluid pharmacokinetics CNS penetration COX-2 inhibitor

Celecoxib (CAS 169590-42-5) Optimal Procurement Scenarios Based on Quantitative Evidence


Scenario 1: Chronic Anti-Inflammatory Research Requiring Minimized Gastrointestinal Confounding

In longitudinal in vivo studies of chronic inflammation where repeated NSAID administration is required, celecoxib's 1.4% endoscopic ulcer incidence (versus 27.6% for loxoprofen) [1] minimizes gastrointestinal pathology that would otherwise confound endpoint interpretation and increase attrition. The PRECISION trial's demonstration of celecoxib's cardiovascular safety non-inferiority to naproxen (HR 0.93, 95% CI 0.76-1.12) [2] further supports its use in models where both sustained anti-inflammatory coverage and cardiovascular stability are required over extended study durations. This positions celecoxib as the coxib of choice for chronic arthritis, inflammatory bowel disease, or pain models where GI ulceration is a known confounder of behavioral and histological endpoints.

Scenario 2: Comparator Studies Evaluating COX-2 Selectivity Gradients

Celecoxib serves as an optimal reference compound for studies investigating the functional consequences of graded COX-2 selectivity. With a COX-1/COX-2 IC50 ratio of 7.6 in human whole blood assays—intermediate between non-selective NSAIDs (ratio ~1-3) and highly selective coxibs (etoricoxib ratio 106) [1]—celecoxib enables researchers to establish selectivity-response relationships across the coxib spectrum. Its intermediate binding affinity (Kd 1.6 nM) and well-characterized off-rate kinetics [2] provide a benchmark for evaluating novel COX-2 inhibitors or investigating COX-2-dependent versus COX-1-dependent physiological processes. Procurement of celecoxib as a selectivity benchmark compound is particularly relevant for medicinal chemistry programs developing next-generation COX-2 inhibitors or for pharmacological studies dissecting the relative contributions of COX-1 and COX-2 to specific disease phenotypes.

Scenario 3: Clinical Trial Material for Comparator Arms in NSAID Development Programs

For pharmaceutical development programs evaluating novel anti-inflammatory agents, celecoxib represents the optimal active comparator for trials designed to demonstrate improved gastrointestinal safety without cardiovascular liability. The extensive regulatory-grade evidence from PRECISION (24,081 patients) [1] and CONCERN (514 high-GI-risk patients) [2] trials provides a robust benchmark against which new molecular entities can be compared. Celecoxib's equivalent efficacy to traditional NSAIDs [3] ensures that any observed safety differentiation in a comparator trial reflects genuine therapeutic advantage rather than compromised anti-inflammatory activity. This scenario is particularly relevant for companies developing gastrointestinal-sparing NSAIDs, dual COX/LOX inhibitors, or biologics targeting inflammatory pathways where NSAID comparators are required for regulatory approval.

Scenario 4: Neuroinflammation and CNS Pain Research Requiring Characterized CSF Penetration

In research investigating central mechanisms of pain processing or neuroinflammation, celecoxib's characterized CSF pharmacokinetics (steady-state CSF concentration 1.1 μg/L at therapeutic dosing) [1] enable rational dose selection and interpretation of central versus peripheral COX-2 inhibition. The documented CSF equilibration half-time of 0.84 hours and transfer factor of 2.01 (shared with valdecoxib and rofecoxib) [2] provide a quantitative framework for timing experimental interventions relative to peak CNS concentrations. Procurement of celecoxib for CNS applications is supported by its commercial availability, extensive safety database, and the absence of sulfonamide cross-reactivity concerns that limit valdecoxib's utility in certain research populations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Celecoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.